
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique molecular structure that makes it a valuable tool in the field of biochemistry and pharmacology. In
Scientific Research Applications
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry and pharmacology. Some of the most notable applications of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate include its use as a tool for studying the role of dopamine in Parkinson's disease, as well as its potential use in the development of new drugs for the treatment of various neurological disorders.
Mechanism Of Action
The mechanism of action of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of reactive oxygen species. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical And Physiological Effects
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects. In addition to its role in the degeneration of dopaminergic neurons, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. These effects are thought to contribute to the development of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing new treatments. However, there are also some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments. For example, the compound is highly toxic and can be difficult to handle safely. Additionally, the use of animal models may not fully replicate the human disease.
Future Directions
There are many potential future directions for research on 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate. One area of interest is the development of new drugs that target the mitochondrial complex I inhibition pathway. Another area of interest is the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a diagnostic tool for Parkinson's disease.
Conclusion:
In conclusion, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, or 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, is a valuable tool in the field of biochemistry and pharmacology. This compound has a unique molecular structure that makes it useful for studying the role of dopamine in Parkinson's disease and developing new treatments for neurological disorders. While there are some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate involves a multi-step process that starts with the reaction of 4-methylpiperazine with 2,8-dibromodibenzothiophene. The resulting intermediate is then treated with hydrochloric acid to produce 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride. The final product is obtained by adding water to 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride.
properties
CAS RN |
19805-67-5 |
|---|---|
Product Name |
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate |
Molecular Formula |
C18H22Cl2N2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(dibenzothiophen-4-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-19-9-11-20(12-10-19)13-14-5-4-7-16-15-6-2-3-8-17(15)21-18(14)16;;/h2-8H,9-13H2,1H3;2*1H |
InChI Key |
XUNJZLJPTYTQTB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
synonyms |
1-(dibenzothiophen-4-ylmethyl)-4-methyl-piperazine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




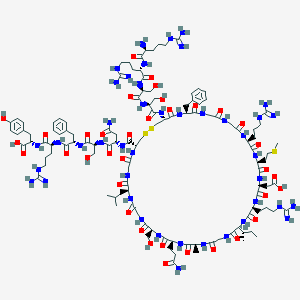


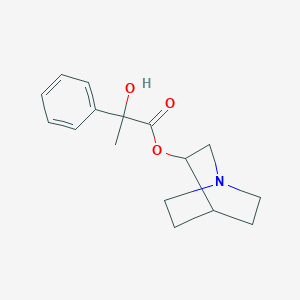
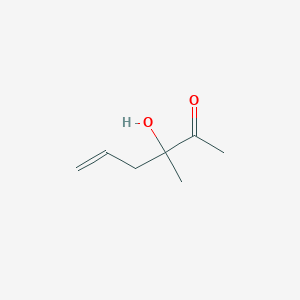
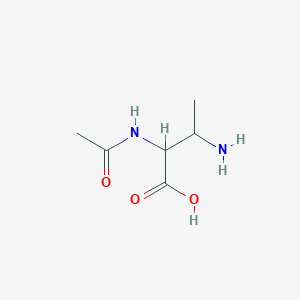
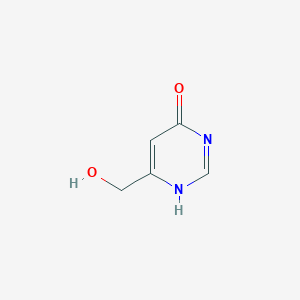

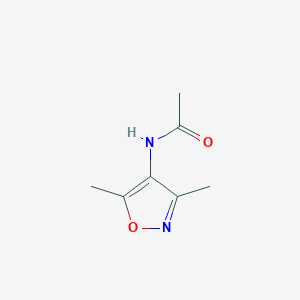

![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)